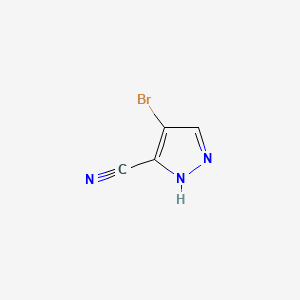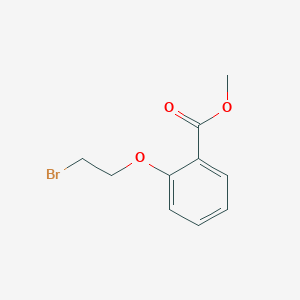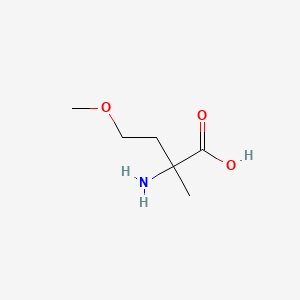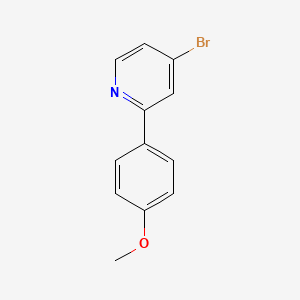
4-Bromo-2-(4-methoxyphenyl)pyridine
Descripción general
Descripción
4-Bromo-2-(4-methoxyphenyl)pyridine is an organic compound with the molecular formula C12H10BrNO It is a derivative of pyridine, substituted with a bromo group at the 4-position and a methoxyphenyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-methoxyphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 4-bromo-2-chloropyridine can be coupled with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(4-methoxyphenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydride or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of 4-amino-2-(4-methoxyphenyl)pyridine or 4-thio-2-(4-methoxyphenyl)pyridine.
Oxidation: Formation of 4-bromo-2-(4-formylphenyl)pyridine or 4-bromo-2-(4-carboxyphenyl)pyridine.
Reduction: Formation of 4-bromo-2-(4-methoxyphenyl)piperidine.
Aplicaciones Científicas De Investigación
4-Bromo-2-(4-methoxyphenyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(4-methoxyphenyl)pyridine depends on its specific application. In biological systems, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the bromo group can participate in halogen bonding interactions .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-methylpyridine: Similar structure but with a methyl group instead of a methoxyphenyl group.
4-Bromo-2-methoxyphenol: Similar structure but with a hydroxyl group instead of a pyridine ring.
4-Bromo-2-(4-methoxyphenyl)benzene: Similar structure but with a benzene ring instead of a pyridine ring
Uniqueness
4-Bromo-2-(4-methoxyphenyl)pyridine is unique due to the combination of its bromo and methoxyphenyl substituents, which confer distinct chemical reactivity and biological activity. The presence of the pyridine ring also allows for additional interactions with biological targets and catalytic sites, making it a versatile compound for various applications .
Propiedades
IUPAC Name |
4-bromo-2-(4-methoxyphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c1-15-11-4-2-9(3-5-11)12-8-10(13)6-7-14-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUBLMQDYHMZRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677942 | |
| Record name | 4-Bromo-2-(4-methoxyphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916824-55-0 | |
| Record name | 4-Bromo-2-(4-methoxyphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluorobenzo[d]isoxazol-3-amine hydrochloride](/img/structure/B3302388.png)
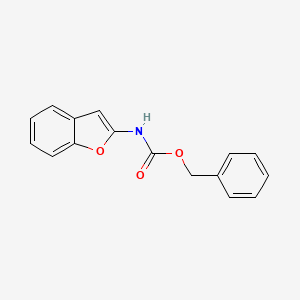
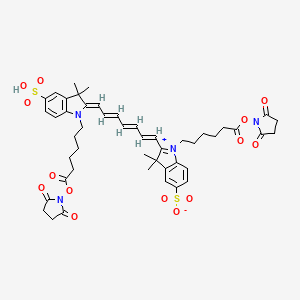

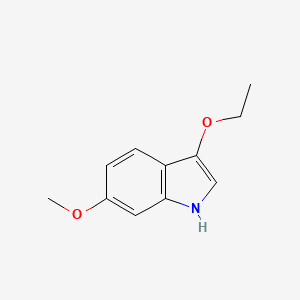
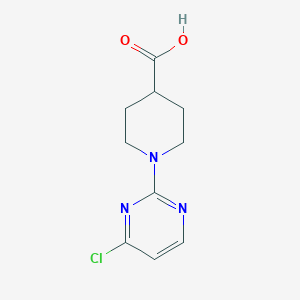
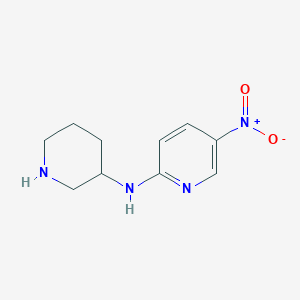
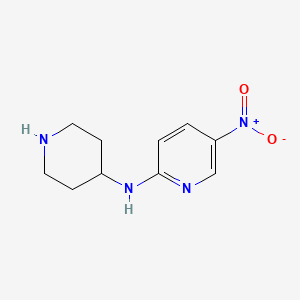
![N-(Benzo[d]thiazol-6-yl)-3-chloropropanamide](/img/structure/B3302447.png)
![N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide](/img/structure/B3302453.png)
